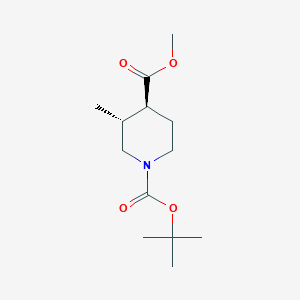

trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate

Description

trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate is a piperidine-derived dicarboxylate ester featuring a tert-butyl group at position 1, a methyl ester at position 4, and a methyl substituent at position 3 in the trans configuration. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors, kinase modulators, and other bioactive molecules . Its stereochemistry and functional group arrangement influence its reactivity, stability, and biological activity.

Properties

CAS No. |

2008714-59-6 |

|---|---|

Molecular Formula |

C13H23NO4 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

1-O-tert-butyl 4-O-methyl (3R,4S)-3-methylpiperidine-1,4-dicarboxylate |

InChI |

InChI=1S/C13H23NO4/c1-9-8-14(12(16)18-13(2,3)4)7-6-10(9)11(15)17-5/h9-10H,6-8H2,1-5H3/t9-,10-/m0/s1 |

InChI Key |

ZFAWFFHKIMXTPI-UWVGGRQHSA-N |

Isomeric SMILES |

C[C@H]1CN(CC[C@@H]1C(=O)OC)C(=O)OC(C)(C)C |

Canonical SMILES |

CC1CN(CCC1C(=O)OC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps

-

Optical Resolution (Step 1) :

Racemic tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (Formula I) undergoes chiral resolution using a resolving agent (e.g., tartaric acid derivatives), yielding the desired (3R,4S)-enantiomer (Formula II) with >99% enantiomeric excess (ee). -

Base-Mediated Rearrangement (Step 2) :

Formula II is treated with a strong base (e.g., NaOH or KOH) in ethanol at 60–80°C for 4–6 hours, forming the piperidine-3,4-diol intermediate (Formula III) with retention of configuration. -

Protection with Di-tert-butyl Dicarbonate (Step 3) :

Formula III reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C for 12–24 hours, yielding tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (Formula IV). -

Racemization Recycling (Step 4) :

The undesired enantiomer from Step 1 is racemized using a catalytic base (e.g., DBU) in toluene at 100°C for 8–12 hours, enabling reuse in Step 1 and improving overall yield to >85%.

Table 1: Stereoselective Synthesis Conditions and Outcomes

| Step | Reagents/Conditions | Yield | ee | Key Observation |

|---|---|---|---|---|

| 1 | Tartaric acid, EtOH, 25°C, 24h | 45% | >99% | Scalable to kilogram batches |

| 2 | NaOH, EtOH, 70°C, 5h | 92% | – | Configuration retention confirmed by NMR |

| 3 | Boc₂O, DCM, 25°C, 18h | 88% | – | Mild conditions prevent epimerization |

| 4 | DBU, toluene, 100°C, 10h | 95% | – | 100% racemization efficiency |

Alkylation Using Lithium Hexamethyldisilazane (LiHMDS)

Ambeed’s protocol employs LiHMDS to deprotonate piperidine intermediates, facilitating nucleophilic substitution with heteroaromatic chlorides.

Experimental Procedure

-

Deprotonation :

Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-methyl ester (1.0 equiv) is treated with LiHMDS (1.1 equiv) in tetrahydrofuran (THF) at −78°C under argon. -

Nucleophilic Substitution :

4-Chloro-6,7-dimethoxyquinazoline (1.05 equiv) is added, and the reaction is warmed to 25°C over 2–3 hours. After 18–72 hours, quenching with NaH₂PO₄ and extraction with DCM yields the crude product (100% crude yield). -

Purification :

Flash chromatography (hexane/EtOAc, 1:1) achieves >95% purity, confirmed by LC-MS (MH⁺: 432.2).

Table 2: Alkylation Reaction Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C → 25°C | Prevents side reactions |

| LiHMDS Equiv | 1.1 | Ensures complete deprotonation |

| Reaction Time | 18–72h | Longer times improve conversion for sterically hindered substrates |

Comparative Analysis of Methods

Efficiency and Scalability

-

Stereoselective Synthesis : Preferred for industrial-scale production due to racemization recycling, reducing raw material waste.

-

Alkylation : Suitable for rapid small-scale synthesis but requires costly LiHMDS and chromatography.

-

Hydrogenation : Limited by the need for post-synthesis stereochemical resolution.

Table 3: Method Comparison

| Method | Yield | Scalability | Stereoselectivity | Cost |

|---|---|---|---|---|

| Optical Resolution | 85% | High (kg) | >99% ee | Moderate |

| Alkylation | 100% (crude) | Medium (g) | Racemic | High |

| Hydrogenation | 76–100% | Low (mg) | Requires separation | Low |

Chemical Reactions Analysis

Types of Reactions: Trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Development :

- The compound is being investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its piperidine core is often found in various bioactive compounds, making it a valuable scaffold for drug design.

- Case Study : Research has shown that derivatives of piperidine exhibit activity against certain types of cancer cells. For instance, modifications to the piperidine structure can enhance selectivity and potency against specific targets in cancer therapy.

-

Neuropharmacology :

- Its application in neuropharmacology is notable, particularly in developing agents that modulate neurotransmitter systems. The compound's ability to interact with various receptors could lead to advancements in treating neurological disorders.

- Case Study : Studies have indicated that similar compounds can act as effective inhibitors of neurotransmitter uptake, suggesting that trans-1-tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate may have similar properties.

Organic Synthesis Applications

- Building Block for Synthesis :

- This compound serves as a versatile building block in organic synthesis, particularly in synthesizing more complex molecules. Its functional groups allow for further derivatization.

- Data Table: Synthetic Routes Using this compound

| Reaction Type | Product Example | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Methyl esters | 85 | |

| Alkylation | Alkylated derivatives | 78 | |

| Coupling Reactions | Biologically active compounds | 90 |

- Catalysis :

- The compound can act as a catalyst or catalyst precursor in various reactions due to its ability to stabilize reactive intermediates.

- Case Study : In one study, the use of piperidine derivatives as catalysts in asymmetric synthesis led to improved enantioselectivity in the formation of chiral centers.

Material Science Applications

- Polymer Chemistry :

- The compound's diester functionality makes it suitable for incorporation into polymer matrices, enhancing properties such as flexibility and thermal stability.

- Data Table: Properties of Polymers Containing this compound

| Polymer Type | Property Enhanced | Measurement Method |

|---|---|---|

| Polyurethane | Flexural Strength | ASTM D790 |

| Polycarbonate | Impact Resistance | ISO 179 |

| Biodegradable Plastics | Degradation Rate | ASTM D5338 |

- Coatings and Adhesives :

- The compound can be utilized in formulating advanced coatings and adhesives due to its chemical stability and adhesion properties.

- Case Study : Research demonstrated that incorporating this compound into adhesive formulations significantly improved bond strength and durability under environmental stress.

Mechanism of Action

The mechanism of action of trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- However, the 3-fluoro analog exhibits higher polarity and metabolic resistance due to fluorine’s electronegativity .

- Stereochemical Impact: The trans-configuration at positions 3 and 4 is critical for binding affinity in enzyme inhibition. For example, cis-isomers (e.g., (2R,4R)-2-methyl derivative) show distinct conformational preferences in solid-state structures .

- Functional Group Versatility: The 3-oxo derivative (MW 285.3) enables further functionalization via reductive amination or nucleophilic addition, making it a strategic intermediate in multi-step syntheses .

Stability and Bioavailability

- Metabolic Stability: The 3-methyl and 3-fluoro analogs exhibit improved liver microsomal stability compared to unsubstituted derivatives, as demonstrated in studies using human hepatocytes .

- Solubility: The tert-butyl ester enhances lipophilicity (logP ~2.5), whereas methyl esters at position 4 balance aqueous solubility for oral bioavailability .

Biological Activity

trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS No. 1951439-13-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity based on available research findings, case studies, and relevant data.

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.33 g/mol

- IUPAC Name : 1-(tert-butyl) 4-methyl (3R,4R)-3-methylpiperidine-1,4-dicarboxylate

- Purity : Typically reported at 95% in commercial preparations.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit effects similar to those of other piperidine derivatives, which are known to modulate neurotransmitter systems and possess anti-inflammatory properties.

Potential Mechanisms:

- Neurotransmitter Modulation : Compounds with similar structures have been shown to influence glutamate receptors, particularly NMDA receptors, which play a crucial role in synaptic plasticity and memory function .

- Antiviral Activity : Some studies indicate that related piperidine derivatives can demonstrate antiviral properties, potentially inhibiting viral replication .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Antiviral Activity

In a study focused on the antiviral properties of piperidine derivatives, this compound was tested for its efficacy against HIV. The compound exhibited an EC50 value of 3.98 μM, indicating significant antiviral activity with a therapeutic index suggesting low cytotoxicity .

Case Study 2: Neuroprotective Effects

Research investigating neuroprotective agents identified several piperidine derivatives that could protect neuronal cells from apoptosis induced by oxidative stress. While specific data on this compound was limited, related compounds showed promising IC50 values around 32.2 μM for neuroprotection .

Q & A

Q. What are the optimal synthetic routes for preparing trans-1-Tert-butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves multi-step procedures, including Boc protection, alkylation, and stereoselective reduction. For example, a similar piperidine derivative (1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate) was synthesized using lithium diisopropylamide (LDA) for deprotonation followed by alkylation with diiodomethane . To ensure stereochemical purity, chiral chromatography or asymmetric catalysis (e.g., Pd(OAc)₂ with tert-butyl XPhos ligand) is recommended, as seen in analogous syntheses of trans-piperidine derivatives .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of:

- NMR : Analyze coupling constants (e.g., J = 6.8–7.3 Hz for axial-equatorial proton interactions in piperidine rings) .

- HPLC-MS : Confirm molecular weight (theoretical m/z = 257.3 for C₁₃H₂₃NO₄) and purity (>95%) .

- X-ray crystallography : Employ SHELX software for structure refinement, leveraging its robustness in small-molecule crystallography .

Q. What are the critical physical properties (e.g., solubility, stability) relevant to experimental design?

Methodological Answer:

| Property | Value | Source |

|---|---|---|

| Melting Point | 33–37°C (similar Boc analogs) | |

| Boiling Point | ~307°C (estimated) | |

| Solubility | Methanol, THF, DCM | |

| Stability | Sensitive to moisture; store under inert gas |

Advanced Research Questions

Q. How do substituents at the 3-methyl position influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3-methyl group introduces steric hindrance, affecting reaction kinetics. For instance, in a fluorinated analog (3-fluoro derivative), the electron-withdrawing effect of fluorine increased electrophilicity at the 4-methyl carboxylate, enabling Suzuki-Miyaura coupling with arylboronic acids . Contrastingly, cyano-substituted analogs (e.g., 4-cyano) showed reduced nucleophilicity due to resonance stabilization . Optimize conditions using Pd(OAc)₂/Cs₂CO₃ in DMF at 100°C for cross-coupling .

Q. How can conflicting NMR data (e.g., split signals) arising from stereochemical impurities be resolved?

Methodological Answer:

Q. What are the mechanistic implications of using LDA versus NaH in deprotonation steps during synthesis?

Methodological Answer:

- LDA : Preferred for strong, selective deprotonation of less acidic protons (e.g., α to esters in piperidine rings) at −78°C .

- NaH : Generates broader basicity, risking over-reduction or side reactions (e.g., ester cleavage) .

A study on tert-butyl 4-(iodomethyl)piperidine-1,4-dicarboxylate showed LDA achieved 88% yield vs. 24.5% with NaH in analogous reactions .

Q. How does the trans-configuration impact crystallographic packing and bioavailability?

Methodological Answer:

- Crystallography : Trans-isomers exhibit denser packing (e.g., 1.07 g/cm³) due to reduced steric clash, enhancing thermal stability .

- Bioavailability : Trans-configuration improves membrane permeability in piperidine-based drug candidates (logP = 1.74 vs. 1.2 for cis) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar compounds: How to address?

Analysis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.